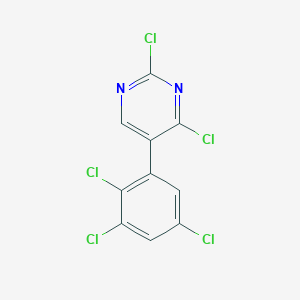
2,4-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of multiple chlorine atoms, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 2,3,5-trichlorophenyl derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the pyrimidine core is coupled with the chlorinated phenyl group in the presence of a base and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the coupling process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the chlorinated pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: May involve oxidizing agents like potassium permanganate.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dechlorinated derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA synthesis, contributing to its potential anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Another chlorinated pyrimidine with similar reactivity but different biological activities.
2,4,5-Trichlorophenoxyacetic acid: A related compound with multiple chlorine atoms, used primarily as a herbicide.
Uniqueness
2,4-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of multiple chlorine atoms can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H3Cl5N2 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2,4-dichloro-5-(2,3,5-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H3Cl5N2/c11-4-1-5(8(13)7(12)2-4)6-3-16-10(15)17-9(6)14/h1-3H |
Clave InChI |
CBMUXSOJUWYVJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C2=CN=C(N=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3]Dioxolo[4,5-g]cinnoline](/img/structure/B13094067.png)
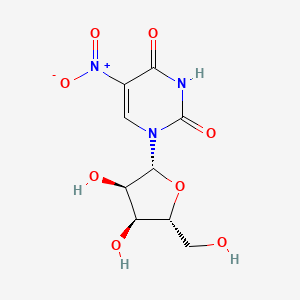

![TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13094081.png)
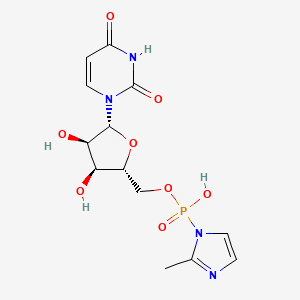
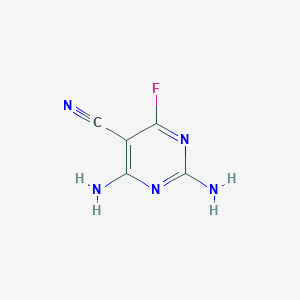
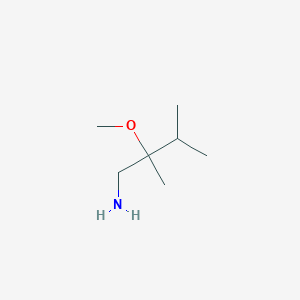


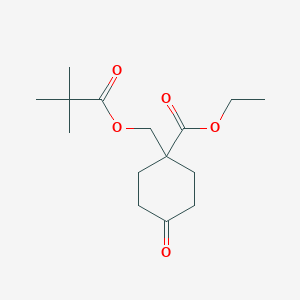
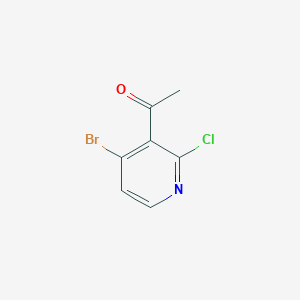
![5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13094136.png)
![6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13094144.png)

